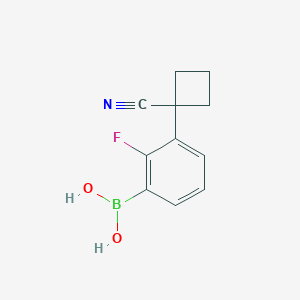

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO2/c13-10-8(11(7-14)5-2-6-11)3-1-4-9(10)12(15)16/h1,3-4,15-16H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSGLOYOVBNILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2(CCC2)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid structure and synthesis pathway

[1]

Executive Summary

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) is a bifunctional building block characterized by a sterically demanding 1-cyanocyclobutyl moiety and a reactive boronic acid group.[1] Its structural uniqueness lies in the ortho-fluoro effect , which modulates the metabolic stability and conformation of the resulting biaryl systems, and the cyclobutyl nitrile group, a bioisostere often employed to restrict conformational freedom and improve lipophilicity without excessive molecular weight gain.

This guide provides a validated retrosynthetic analysis and a step-by-step synthesis pathway, prioritizing scalable methodologies and high-purity isolation.

Chemical Profile & Structural Analysis[2][3]

| Property | Specification |

| IUPAC Name | [3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |

| CAS Number | 2096330-05-9 |

| Molecular Formula | C₁₁H₁₁BFNO₂ |

| Molecular Weight | 219.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Key Functional Groups | Boronic Acid (Suzuki coupling handle), Nitrile (H-bond acceptor), Fluorine (Metabolic blocker) |

Structural Logic

The molecule features a 1,2,3-substitution pattern on the benzene ring. The 2-fluoro substituent serves two critical roles:

-

Electronic Modulation: It deactivates the ring slightly, making the boronic acid less prone to oxidative deboronation compared to non-fluorinated analogs.

-

Conformational Locking: In biaryl products, the fluorine atom induces a twisted conformation relative to the coupling partner, often essential for binding affinity in protein pockets.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-B bond (Miyaura borylation) and the cyclobutyl ring (double alkylation).

-

Disconnection 1: The boronic acid is derived from an aryl bromide precursor via Pd-catalyzed cross-coupling.

-

Disconnection 2: The cyclobutyl ring is constructed from a benzylic nitrile using 1,3-dibromopropane.

Figure 1: Retrosynthetic logic flow identifying the critical aryl bromide intermediate.

Detailed Synthesis Pathway[7]

Phase 1: Construction of the Cyclobutyl Nitrile Scaffold

The formation of the quaternary carbon center is the most challenging step due to steric hindrance.

Step 1: Synthesis of 3-Bromo-2-fluorophenylacetonitrile

-

Reagents: 3-Bromo-2-fluorobenzyl bromide, Sodium Cyanide (NaCN), Ethanol/Water.

-

Mechanism: SN2 Nucleophilic Substitution.

-

Protocol:

-

Dissolve 3-bromo-2-fluorobenzyl bromide (1.0 eq) in Ethanol (5 vol).

-

Add a solution of NaCN (1.2 eq) in water dropwise at 0°C to prevent exotherms.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Concentrate ethanol, extract with DCM, wash with brine, and dry over MgSO₄.

-

Yield Target: >90%.

-

Step 2: Cycloalkylation to 1-(3-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

-

Reagents: 1,3-Dibromopropane, Sodium Hydride (NaH) or NaOH/TBAB (Phase Transfer).

-

Rationale: NaH provides cleaner conversion for sterically crowded nitriles compared to aqueous bases.

-

Protocol:

-

Suspend NaH (2.5 eq, 60% in oil) in anhydrous THF under Nitrogen. Cool to 0°C.

-

Add 3-bromo-2-fluorophenylacetonitrile (1.0 eq) dropwise. Stir for 30 min to form the carbanion (Solution turns dark).

-

Add 1,3-dibromopropane (1.1 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Critical Control: If mono-alkylation is observed (by LCMS), add 0.5 eq additional NaH and heat to 50°C.

-

Quench: Carefully add saturated NH₄Cl at 0°C.

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Data Validation: 1H NMR should show cyclobutyl multiplet signals at δ 1.8–2.8 ppm.

-

Phase 2: Functionalization to Boronic Acid

The conversion of the aryl bromide to the boronic acid utilizes the Miyaura Borylation to prevent defluorination side reactions common with Lithium-Halogen exchange.

Step 3: Miyaura Borylation

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂·DCM, Potassium Acetate (KOAc), 1,4-Dioxane.

-

Protocol:

-

Charge a reaction vessel with the aryl bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill with Nitrogen (3 cycles).[2]

-

Add anhydrous 1,4-Dioxane (10 vol).

-

Heat to 90°C for 4–8 hours.

-

Checkpoint: Monitor for the disappearance of bromide. The product will be the Pinacol Ester .

-

Step 4: Hydrolysis to Free Boronic Acid

-

Reagents: Sodium Periodate (NaIO₄), Ammonium Acetate (NH₄OAc), Acetone/Water.

-

Protocol:

-

Dissolve the pinacol ester in Acetone:Water (1:1).

-

Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at RT for 12 hours.

-

Mechanism: Oxidative cleavage of the pinacol diol.

-

Workup: Extract with EtOAc. The free boronic acid may exist in equilibrium with its trimeric anhydride (boroxine).

-

Final Purification: Recrystallization from Acetonitrile/Water or precipitating from DCM/Hexanes.

-

Experimental Workflow Diagram

Figure 2: Sequential experimental workflow with estimated yields for each transformation.

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Incomplete Cyclization | Steric hindrance of the ortho-fluoro group. | Switch solvent to DMSO (accelerates SN2) or use Cs₂CO₃ as base at 60°C. |

| Protodeboronation | Instability of C-B bond due to 2-fluoro substituent. | Avoid strong bases (NaOH) during hydrolysis. Use mild oxidative cleavage (NaIO₄) or transesterification with diethanolamine. |

| Pd Impurities | Catalyst leaching into final product. | Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Step 3. |

References

-

Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Link

-

Cyclobutyl Nitrile Synthesis: Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of PERK. Journal of Medicinal Chemistry. Link (Describes analogous cyclobutane formation).

-

Boronic Acid Hydrolysis: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link

-

Product Verification: PubChem Compound Summary for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CID 136166827). Link

mechanism of action of fluorinated phenylboronic acids in biological systems

Title: Mechanistic Principles and Applications of Fluorinated Phenylboronic Acids in Biological Systems

Executive Summary This technical guide details the physicochemical mechanisms governing fluorinated phenylboronic acids (FPBAs) and their application in chemical biology.[1] Unlike standard phenylboronic acid (PBA), which possesses a pKa (~8.8) too high for effective binding at physiological pH (7.4), FPBAs utilize the strong electron-withdrawing nature of fluorine to lower pKa, stabilizing the reactive boronate anion. This guide explores the thermodynamics of diol binding, the kinetics of cytosolic protein delivery, and the utility of 19F-NMR as a background-free bio-sensing modality.

Part 1: Physicochemical Tuning & Lewis Acidity

The primary limitation of unsubstituted PBA in biological applications is its high pKa. For a boronic acid to bind cis-diols (like glucose) effectively, it must generally exist in its tetrahedral anionic form (hydroxyboronate).

The Fluorine Effect: Fluorine acts as a "pKa tuner" through Inductive (-I) and Resonance (+R) effects.

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the boron center.[1] This increases the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by water (to form the anion) or diols.

-

Positional Isomerism:

-

Para (4-F): Strong -I effect dominates, lowering pKa.[1]

-

Meta (3-F): Strong -I effect, generally the most acidic of the mono-substituted variants due to lack of competing resonance donation.

-

Ortho (2-F): Complex behavior. While -I is strong, steric hindrance and potential B-F interactions can affect binding kinetics, though pKa is typically lowered.[1]

-

Table 1: Comparative pKa Values of FPBAs Note: Values are approximate aqueous pKa measurements and can vary based on ionic strength and buffer composition.

| Compound | Substitution | Approx.[1][2][3][4][5][6] pKa | Physiological State (pH 7.[1]4) |

| PBA | None | 8.8 | ~96% Neutral (Trigonal) |

| 4-FPBA | Para-Fluoro | 7.8 | ~30% Anionic (Tetrahedral) |

| 3-FPBA | Meta-Fluoro | 7.4 | ~50% Anionic (Tetrahedral) |

| 3,5-dfPBA | Di-Meta-Fluoro | 6.5 | >85% Anionic (Tetrahedral) |

| 2-FPBA | Ortho-Fluoro | ~7.2 | Mixed / Sterically Hindered |

Part 2: The Diol-Binding Mechanism

The core utility of FPBAs lies in their reversible covalent bonding with 1,2- and 1,3-cis-diols (sugars, catechols, RNA ribose).

Mechanism of Action:

-

Ionization: The neutral trigonal boronic acid reacts with water to form the tetrahedral boronate anion.[1]

-

Esterification: The anionic form undergoes a condensation reaction with the cis-diol, releasing two water molecules and forming a cyclic boronate ester.[1]

-

Stabilization: Fluorination lowers the energy barrier for step 1, pushing the equilibrium toward the reactive anionic state at pH 7.4.[1]

Diagram 1: Equilibrium and Binding Pathway This diagram illustrates the shift from neutral to anionic forms and the subsequent trapping by glucose.

Caption: The fluorinated substituent drives the equilibrium toward the tetrahedral anion, the active species for diol complexation at neutral pH.

Part 3: Cytosolic Delivery & Transmembrane Transport

FPBAs facilitate the transport of polar cargos (proteins, peptides) across the lipophilic cell membrane. This is a "traceless" delivery system.[2]

The "Boron-Transporter" Mechanism:

-

Bioconjugation: FPBAs are conjugated to the protein cargo (often via lysine residues or N-terminus).[1]

-

Mucoadhesion: The boronic acid moieties bind reversibly to sialic acid and galactose residues on the cell surface glycocalyx.[1]

-

Endocytosis & Escape: The complex is endocytosed. Fluorination increases lipophilicity, aiding in membrane disruption or fusion to escape the endosome before lysosomal degradation.

-

Release: Inside the cytosol (often varying pH or high glutathione), the linker cleaves or the equilibrium shifts, releasing the native protein.[1]

Key Reference: The "Trimethyl Lock" system developed by the Raines Lab utilizes a boronic acid trigger that, upon oxidation or binding, rapidly releases the cargo [1].[1][2]

Part 4: 19F-NMR Bio-Sensing

Fluorine-19 is an ideal bio-probe: it has 100% natural abundance, high sensitivity (83% of 1H), and zero endogenous background in biological tissues.[1]

Sensing Mechanism:

-

Chemical Shift Anisotropy: The electron density around the fluorine atom is hypersensitive to the hybridization state of the boron atom.

-

The Shift: When an FPBA binds a diol (converting from sp2 to sp3 boron), the 19F signal shifts significantly (often 1–5 ppm).[1]

-

Multiplexing: Different FPBAs (e.g., 2-F vs 4-F) have distinct chemical shifts, allowing simultaneous monitoring of pH, glucose, and ROS (reactive oxygen species) in a single sample.[1]

Part 5: Experimental Protocols

Protocol A: Determination of Binding Constants (Alizarin Red S Assay)

The industry-standard method for quantifying FPBA-diol affinity.

Principle: Alizarin Red S (ARS) is a catechol dye that is non-fluorescent (or weakly fluorescent) on its own but becomes highly fluorescent (and changes color from burgundy to orange) when bound to a boronic acid.[1] A competing diol (analyte) displaces the ARS, causing a decrease in fluorescence [2].[1]

Workflow Diagram:

Caption: Step-by-step workflow for the competitive displacement assay to determine binding affinity (Ka).

Detailed Steps:

-

Buffer Prep: Prepare 0.1 M Phosphate or HEPES buffer (pH 7.4). Avoid Tris buffer as it contains 1,2-diols that interfere with binding.

-

ARS Complex: Mix FPBA (2 mM) with ARS (0.2 mM).[1] Allow to equilibrate for 30 mins. Observe color change (Burgundy

Orange). -

Titration: Aliquot the FPBA-ARS complex into a 96-well plate. Add increasing concentrations of the diol of interest (0 to 50 mM).

-

Readout: Measure absorbance at 460 nm (decrease) or fluorescence (Ex: 468 nm, Em: 572 nm).

-

Analysis: Plot

vs.

Protocol B: pKa Determination via UV-Vis Titration

-

Preparation: Dissolve FPBA (50 µM) in water.

-

Titration: Adjust pH from 3 to 11 using HCl/NaOH, measuring UV absorbance at each step.

-

Data: The conversion from trigonal to tetrahedral geometry causes a shift in

. -

Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.

References

-

Raines, R. T., et al. (2015).[1] Boronic Acid for the Traceless Delivery of Proteins into Cells.[2] ACS Chemical Biology.[2]

-

Springsteen, G., & Wang, B. (2001).[1][4] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[1][4][7][8][9] Chemical Communications.[7]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.

-

Anslyn, E. V. (2007).[1] Boronic acid based sensors.[2][4][10][11][12][13] Chemical Reviews.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. db-thueringen.de [db-thueringen.de]

The Cyanocyclobutyl Group: A Modulator of Boronic Acid Reactivity and its Application in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to explore the nuanced role of the cyanocyclobutyl moiety in tuning the reactivity and therapeutic potential of boronic acids. This document provides an in-depth analysis of the steric and electronic contributions of this unique substituent, offering a framework for its strategic deployment in medicinal chemistry and organic synthesis.

Introduction: The Enduring Utility of Boronic Acids

Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, have become indispensable tools in modern chemistry and pharmacology.[1][2] First synthesized in 1860, their versatility, stability, and relatively low toxicity have propelled their use as key building blocks in organic synthesis and as pharmacophores in drug design.[2][3][4][5] The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma in 2003, marked a significant milestone, sparking a surge of interest in boron-containing pharmaceuticals.[6][7][8]

The reactivity of boronic acids is centered on the electron-deficient boron atom, which acts as a Lewis acid.[2][3] This allows them to form reversible covalent bonds with nucleophiles, a property exploited in their mechanism of action as enzyme inhibitors and in their application as sensors for diol-containing molecules like saccharides.[1][2][3][9] Furthermore, their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds.[10][11][12]

The physicochemical properties of boronic acids, including their Lewis acidity (often discussed in terms of pKa), stability, and reactivity, can be finely tuned by the nature of the organic substituent (R) attached to the boron atom.[3][13][14] This guide focuses specifically on the role of the cyanocyclobutyl group as such a modulator.

The Cyanocyclobutyl Substituent: A Bifunctional Modulator

The cyanocyclobutyl group is a compelling substituent for modifying boronic acid reactivity due to its distinct and somewhat opposing electronic and steric characteristics. Understanding these dual influences is critical to predicting and harnessing its effects.

Electronic Effects: The Influence of the Cyano Group

The dominant electronic feature of the cyanocyclobutyl moiety is the strongly electron-withdrawing nitrile (-CN) group.[15][16] This has a profound impact on the boron center:

-

Enhanced Reactivity with Nucleophiles: The heightened electrophilicity of the boron atom facilitates its interaction with Lewis bases.[3] This is particularly relevant in two key contexts:

-

Enzyme Inhibition: For boronic acid-based enzyme inhibitors that target nucleophilic residues like serine or threonine in an enzyme's active site, a more electrophilic boron center can lead to stronger binding and increased potency.[3][9]

-

Boronate Ester Formation: The equilibrium for the formation of tetrahedral boronate complexes with diols is favorably shifted for more acidic boronic acids.[14][17]

-

The relationship between substituent electronic effects and boronic acid pKa can be visualized as follows:

Caption: Logical flow of substituent electronic effects on boronic acid properties.

Steric Effects: The Role of the Cyclobutyl Ring

The cyclobutyl group introduces significant steric bulk in the vicinity of the boronic acid moiety. This bulkiness can influence reactivity in several ways:

-

Hindrance to Nucleophilic Attack: While the electronic effects of the cyano group enhance the intrinsic reactivity of the boron atom, the steric hindrance from the cyclobutyl ring can impede the approach of nucleophiles. This includes solvent molecules, bases, or the active site of an enzyme.

-

Modulation of Reaction Rates: In reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the formation of a complex between the boronic acid (or its boronate form) and the palladium center.[10][11] The steric bulk of the cyanocyclobutyl group could slow down this step, potentially affecting the overall reaction kinetics.

-

Impact on Stability: The steric hindrance can also offer a degree of protection to the C-B bond from protodeboronation, a common decomposition pathway for boronic acids, particularly under acidic conditions.[10][18] However, oxidative deboronation is another significant stability concern, and while steric bulk can play a role, electronic effects are often more dominant in determining oxidative stability.[18][19]

Implications for Reactivity in Key Applications

The interplay of these electronic and steric factors makes the cyanocyclobutyl group a sophisticated tool for tuning boronic acid reactivity for specific applications.

In Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[10][20] The performance of a boronic acid in this reaction is dependent on the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

-

Activation by Base: The reaction typically requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[20] The increased Lewis acidity conferred by the cyano group would facilitate the formation of this boronate species.

-

Transmetalation Step: The reactivity in this crucial step is a balance. The electron-withdrawing nature of the substituent can decrease the nucleophilicity of the carbon atom attached to boron, potentially slowing the transfer to palladium.[21] Conversely, the steric bulk of the cyclobutyl ring could also hinder the approach to the palladium complex. Therefore, the overall effect on the Suzuki-Miyaura coupling rate would be substrate-dependent and would require empirical validation.

Here is a simplified workflow for a typical Suzuki-Miyaura coupling experiment:

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. aablocks.com [aablocks.com]

- 15. Acidity-basicity of nitriles [qorganica.es]

- 16. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 19. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

Electrophilicity & Reactivity Profile: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid

This guide provides an in-depth technical analysis of the electrophilicity of the boron atom in 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9). It is designed for medicinal chemists and process scientists optimizing Suzuki-Miyaura cross-couplings or designing covalent inhibitors.

Executive Summary

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid represents a highly electrophilic arylboronic acid subclass. Its reactivity is governed by the synergistic electron-withdrawing effects of the ortho-fluorine atom and the meta-(1-cyanocyclobutyl) moiety.

Unlike standard phenylboronic acid (pKa ~8.8), this scaffold exhibits enhanced Lewis acidity (estimated pKa ~6.5–7.2), making it:

-

Highly reactive in transmetallation steps during Suzuki couplings (beneficial for sterically demanding couplings).

-

Prone to protodeboronation under harsh basic conditions.

-

Ideally suited for forming stable tetrahedral intermediates in serine protease inhibition (reversible covalent binding).

Structural Analysis & Electronic Effects[1]

The electrophilicity of the boron center is not intrinsic but derived from the specific electronic vectors of its substituents.

The Ortho-Fluoro Effect (Position 2)

The fluorine atom at the 2-position is the primary driver of the boron atom's electrophilicity.

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the

-framework. This creates a partial positive charge ( -

Intramolecular Interaction: In non-polar solvents, an intramolecular hydrogen bond (B-O-H···F) or a weak

interaction may stabilize the syn-conformation, locking the boronic acid in a reactive geometry.

The Meta-(1-Cyanocyclobutyl) Effect (Position 3)

The substituent at position 3 is a 1-cyanocyclobutyl group.

-

Structure: The cyclobutyl ring is attached to the phenyl ring at the same carbon that holds the nitrile (CN) group (geminal substitution).

-

Electronic Impact: The nitrile group is a powerful electron-withdrawing group (EWG). Although it is not directly conjugated to the aromatic ring (separated by the quaternary cyclobutyl carbon), it exerts a strong inductive effect on the aromatic system. Being meta to the boron, it lowers the electron density of the ring without offering resonance donation, further enhancing the Lewis acidity of the boron center.

Visualizing the Electronic Vectors

The following diagram illustrates the cumulative electron-withdrawing vectors that render the boron atom highly electrophilic.

Figure 1: Electronic vectors contributing to the high electrophilicity of the boron center.

Physicochemical Consequences[1][2][3][4][5]

Acidity (pKa)

The pKa of a boronic acid represents the pH at which it converts from the trigonal planar neutral form (

-

Phenylboronic Acid: pKa

8.8[1] -

2-Fluorophenylboronic Acid: pKa

7.0 -

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid (Predicted): pKa

6.2 – 6.8

Implication: This molecule exists as the reactive boronate anion at physiological pH (7.4) and under mild basic conditions in synthesis.

Comparison Table

| Compound | Substituents | Est.[2][1][3][4][5][6][7] pKa | Electrophilicity | Primary Risk |

| Phenylboronic Acid | None | 8.86 | Moderate | Slow Transmetallation |

| 2-Fluorophenylboronic Acid | 2-F | ~7.0 | High | Protodeboronation |

| Target Molecule | 2-F, 3-(1-CN-cBu) | ~6.5 | Very High | Hydrolysis / Deboronation |

Synthetic Application: Suzuki-Miyaura Coupling[2][6]

The high electrophilicity of this boronic acid dictates specific protocol adjustments. Standard conditions (e.g.,

Mechanism of Instability

Electron-poor boronic acids are susceptible to base-catalyzed protodeboronation. The mechanism involves the formation of the boronate anion followed by ipso-protonation. The 2-fluoro and 3-cyano groups stabilize the developing negative charge on the ring during the transition state of deboronation, accelerating decomposition.

Optimized Protocol (Self-Validating System)

To couple this fragment successfully, use anhydrous conditions or weak bases to minimize the concentration of the hydrolytically unstable boronate species.

Recommended Workflow:

-

Catalyst Selection: Use a pre-formed active catalyst like Pd(dppf)Cl₂·CH₂Cl₂ or Pd(Amphos)Cl₂ (highly active, requires lower heat).

-

Base Selection: Switch from Carbonates (

) to Phosphates ( -

Solvent System: Use THF/Water (10:1) or Dioxane (anhydrous) . Avoid alcohols which can form boronic esters that retard transmetallation.

Figure 2: Reaction pathway highlighting the critical activation vs. decomposition balance.

Medicinal Chemistry: Covalent Binding Potential

If this motif is used as a warhead (e.g., targeting Serine Proteases), the boron atom acts as the electrophile trapping the active site serine hydroxyl.

-

Binding Mode: The serine oxygen attacks the boron to form a tetrahedral boronate adduct.

-

Affinity: The low pKa (high electrophilicity) ensures that the boron is "primed" to accept the nucleophile, often resulting in sub-nanomolar

values. -

Selectivity: The 1-cyanocyclobutyl group provides a rigid, lipophilic anchor that can fill the S2 or S3 hydrophobic pockets of enzymes (e.g., Arginase, Proteasome), while the cyano group can engage in additional H-bonding interactions.

Experimental Characterization

To validate the integrity of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid before use:

-

NMR:

-

Expect a broad singlet around 27–30 ppm (monomeric boronic acid in DMSO-

). -

If a sharp peak appears near 19–20 ppm , the sample has formed a boroxine anhydride (common for dry samples).

-

If a peak appears near 2–4 ppm , the sample has formed a tetrahedral adduct (impurity or wet solvent interaction).

-

-

NMR:

-

Diagnostic signal for ortho-F on a phenyl ring.

-

Shift will be sensitive to the hybridization of the Boron. A shift of ~5-10 ppm is often observed upon conversion from trigonal (

) to tetrahedral (

-

References

-

BenchChem. A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids. (2025).[2][1][8][7][9] Link

-

MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules (2022).[8][3][4] Link

-

PubChem. 2-Fluorophenylboronic acid Compound Summary. (2025).[2][1][8][7][9] Link

-

Sigma-Aldrich. (3-Cyano-2-fluorophenyl)boronic acid Product Specification.Link

- Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (2014).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid

This Application Note is designed for medicinal chemists and process development scientists working with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid . This scaffold presents a specific set of challenges due to the synergistic destabilization caused by the ortho-fluorine atom and the steric bulk of the meta-cyclobutyl moiety.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The 3-(1-cyanocyclobutyl)-2-fluorophenyl motif is increasingly valuable in medicinal chemistry (e.g., androgen receptor antagonists) for its ability to restrict conformational freedom while modulating metabolic stability via fluorination. However, the boronic acid derivative presents a classic "Ortho-Fluoro Conundrum" :

-

Rapid Protodeboronation: The ortho-fluorine atom inductively stabilizes the aryl anion intermediate, significantly accelerating the rate of protodeboronation (C-B bond cleavage) under basic aqueous conditions.

-

Steric Impediment: The bulky 1-cyanocyclobutyl group at the 3-position crowds the reaction center, slowing down the transmetalation step.

The Engineering Challenge: Successful coupling requires a catalyst system where the rate of Transmetalation (

Critical Reaction Parameters

Catalyst Selection: The "Buchwald" Advantage

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for this substrate, leading to high consumption of the boronic acid with low product conversion.

-

Recommendation: Use 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G3/G4 or SPhos Pd G3).

-

Mechanism: These precatalysts generate the active monolithic Pd(0) species rapidly even at low temperatures. The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate oxidative addition and, crucially, create a steric environment that accelerates reductive elimination while protecting the active center.

Base & Solvent System

Strong bases (hydroxides, alkoxides) promote rapid deboronation.

-

Recommendation: Use Tribasic Potassium Phosphate (K3PO4) . It provides sufficient basicity for activation without the aggressive nucleophilicity of hydroxides.

-

Solvent: THF/Water (10:1) or Dioxane/Water (4:1) . A biphasic system is preferred to keep the bulk of the boronic acid in the organic phase, limiting its exposure to the aqueous base until the moment of reaction.

Mechanistic Visualization

The following diagram illustrates the "Race Against Time" between the productive coupling pathway and the destructive deboronation pathway.

Caption: Kinetic competition in the Suzuki coupling of o-fluoro boronic acids. Success depends on maximizing the Transmetalation pathway.

Standard Operating Protocol (SOP)

Scale: 1.0 mmol (Adjust proportionally)

Materials

-

Reagent A: Aryl Halide (Electrophile) - 1.0 equiv (1.0 mmol)

-

Reagent B: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid - 1.5 equiv (1.5 mmol) (Excess required due to stability)

-

Catalyst: XPhos Pd G3 - 0.02 equiv (2 mol%)

-

Base: K3PO4 (0.5 M aqueous solution) - 3.0 equiv

-

Solvent: THF (degassed) - 5.0 mL (0.2 M concentration)

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vial (equipped with a stir bar) with Reagent A (Aryl Halide), Reagent B (Boronic Acid), and XPhos Pd G3.

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles) to ensure an inert atmosphere.[1] Oxygen promotes homocoupling and catalyst deactivation.

-

-

Solvent Addition:

-

Add degassed THF via syringe. Stir for 1-2 minutes to dissolve organics.

-

-

Activation:

-

Add the K3PO4 solution (degassed) via syringe. The mixture will likely become biphasic.

-

-

Reaction:

-

Temperature: Start at Room Temperature (25°C) .

-

Monitoring: Monitor by LCMS or TLC at 30 minutes.

-

Decision Point: If conversion is <10% after 1 hour, heat to 40-50°C. Do not exceed 60°C unless absolutely necessary, as deboronation rates spike significantly at higher temperatures.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[1]

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield + High De-boronated Byproduct | 1. Lower temperature.2. Switch to anhydrous conditions: Use solid K3PO4 and dry THF/Dioxane.3. Increase catalyst loading to 5 mol%. | |

| No Reaction (Starting Material Remains) | Catalyst Inactive | 1. Ensure inert atmosphere (O2 kills active Pd).2. Switch electrophile (Iodides > Bromides >> Chlorides).3. Heat to 45°C. |

| Homocoupling of Boronic Acid | Oxidative Coupling | 1. Strictly degas all solvents.2. Reduce excess boronic acid slightly (to 1.2 equiv). |

| Boronic Acid Decomposes on Storage | Hydrolysis | Store the boronic acid at 4°C under Argon. If degraded, convert to Pinacol Ester or MIDA Boronate for better stability. |

Alternative Strategy: The MIDA Workaround

If the free boronic acid proves too unstable for scale-up, convert it to a MIDA boronate . MIDA boronates release the active boronic acid slowly (slow-release mechanism) under hydrolytic conditions, keeping the concentration of the unstable species low and minimizing decomposition.

References

-

Buchwald Precatalysts (G3/G4)

-

Protodeboronation Mechanism

-

General Suzuki Optimization

Sources

Application Note: High-Fidelity Utilization of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid in Medicinal Chemistry

Topic: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid as a building block in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Abstract & Strategic Significance

In the landscape of modern drug discovery, the 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) represents a high-value "privileged scaffold" building block.[1][2] Its structural uniqueness lies in the 1-cyanocyclobutyl moiety—a conformationally restricted, metabolically stable bioisostere of the tert-butyl or isopropyl group—positioned adjacent to an ortho-fluorine atom.[1][2]

This specific substitution pattern offers three critical advantages for Lead Optimization:

-

Conformational Locking: The bulky cyclobutyl group, combined with the ortho-fluorine, restricts rotation around the biaryl axis in downstream coupling products, potentially locking active pharmacophore conformations (atropisomerism control).

-

Metabolic Stability: The cyclobutyl ring resists oxidative metabolism (CYP450) better than acyclic alkyl chains, while the nitrile group provides a metabolic "handle" or hydrogen bond acceptor.

-

Electronic Modulation: The 2-fluoro substituent lowers the pKa of the boronic acid, affecting reactivity, while modulating the lipophilicity (LogD) of the final drug candidate.

This guide details the optimized protocols for utilizing this sterically demanding and electronically sensitive building block, specifically addressing the challenge of protodeboronation common to 2-fluoroarylboronic acids.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid |

| CAS Number | 2096330-05-9 |

| Molecular Formula | C₁₁H₁₁BFNO₂ |

| Molecular Weight | 219.02 g/mol |

| Structure | Phenyl ring substituted at 1- (B(OH)₂), 2- (F), 3- (1-cyanocyclobutyl) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, THF; Low solubility in non-polar solvents |

| Stability | Hygroscopic; Prone to protodeboronation under high-temperature basic conditions |

Critical Synthetic Challenges

Before initiating synthesis, researchers must understand the reactivity profile dictated by the 2-fluoro substituent :

-

The Problem (Protodeboronation): Electron-deficient arylboronic acids, particularly those with ortho-fluorine substituents, are highly susceptible to hydrolytic C–B bond cleavage (protodeboronation) in the presence of water and base at elevated temperatures.[1][2] This yields the byproduct 1-(2-fluorophenyl)cyclobutane-1-carbonitrile, drastically reducing yield.[1][2]

-

The Steric Factor: The 1-cyanocyclobutyl group at the 3-position creates significant steric bulk.[1][2] Standard catalysts (e.g., Pd(PPh₃)₄) may be sluggish.[2]

-

The Solution: Use of rapid-coupling precatalysts (Buchwald G3/G4 series) and anhydrous or low-water conditions with mild bases.[1][2]

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Recommended)

Best for: Complex heteroaryl halides, sterically hindered substrates, and preventing deboronation.[1][2]

Reagents:

-

Building Block: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv)[1][2]

-

Temperature: 40°C – 60°C (Do not exceed 80°C)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (0.2 M concentration relative to halide).

-

Base Addition: Add degassed aqueous K₃PO₄ (0.5 M solution) OR for strictly anhydrous conditions, add solid finely ground K₃PO₄ and use anhydrous dioxane.

-

Note: A small amount of water is usually required for the boronic acid activation cycle, but keeping it minimal reduces deboronation.

-

-

Reaction: Heat the block to 50°C. Monitor by LC-MS at 1 hour and 4 hours.

-

Checkpoint: If deboronation is observed (mass = M-B(OH)₂ + H), lower temperature to 40°C and switch base to K₂CO₃.[2]

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Coupling (High Throughput)

Best for: Rapid library synthesis where thermal exposure time must be minimized.[1][2]

Reagents:

-

Catalyst: Pd(dtbpf)Cl₂ (Highly active for ortho-substituted boronic acids).[1][2]

-

Base: Na₂CO₃ (2M aq).[2]

-

Solvent: DME/Water (4:1).[2]

Methodology:

-

Combine reagents in a microwave vial.

-

Irradiate at 100°C for 20 minutes (Fixed Hold Time).

-

Rationale: Rapid heating minimizes the time window for the slow protodeboronation side-reaction while accelerating the catalytic cycle.

Visualized Workflows & Mechanisms

Figure 1: Decision Logic for Reaction Optimization

This diagram guides the chemist through selecting the correct conditions based on substrate sensitivity.

Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions to mitigate protodeboronation and steric hindrance.

Figure 2: Mechanistic Pathway & Side Reactions

Understanding the competition between Transmetallation (Productive) and Protodeboronation (Destructive).[2]

Caption: Competitive pathways. The ortho-fluorine atom stabilizes the transition state for protodeboronation, necessitating mild, fast coupling conditions.[1][2]

Expert Insights & Troubleshooting

-

Handling the Cyanocyclobutyl Group:

-

Acid Sensitivity: The nitrile group on the cyclobutyl ring is generally stable to standard Suzuki conditions. However, avoid strong acidic workups (e.g., 6M HCl) which could hydrolyze the nitrile to a primary amide or carboxylic acid.

-

Radical Scavenging: The cyclobutyl ring has high ring strain (~26 kcal/mol). Avoid conditions that generate free radicals (e.g., AIBN, certain photoredox conditions) unless ring opening is desired.

-

-

Stoichiometry: Because the molecular weight (219.02) is relatively high for a fragment, ensure precise molarity calculations. Always use the boronic acid in excess (1.2 to 1.5 equiv) because a fraction will inevitably undergo deboronation.

-

Purification Tip: The byproduct (defunctionalized arene) is significantly less polar than the product. A simple filtration through a silica plug with 10% EtOAc/Hexanes often removes the non-polar byproduct before detailed purification.

References

-

Chemical Profile & CAS Data: 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9).[1][2][3] 1P Chemical Catalog.[3] [1][2]

- Mechanistic Grounding (Protodeboronation): Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids." Journal of the American Chemical Society, 2016. (Contextual reference for stability of fluoro-boronic acids).

-

Suzuki Coupling Methodology: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

-

Pharmacophore Context: Cleary, D. C., et al. "Discovery of ARN-509 (Apalutamide): A Potent and High-Affinity Antagonist of the Androgen Receptor."[1][2] Journal of Medicinal Chemistry, 2013. (Demonstrates the utility of the cyanocyclobutyl motif in medicinal chemistry).

Sources

- 1. 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-3-yl]-2-fluoro-N-methylbenzamide | C21H15F4N5O2S | CID 153937750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-3,5-dideuterio-2-fluoro-N-methylbenzamide | C21H15F4N5O2S | CID 86342609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1pchem.com [1pchem.com]

synthesis of novel kinase inhibitors using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Application Note: Synthesis of Novel Kinase Inhibitors using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid

Executive Summary

This guide details the strategic application of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) in the design and synthesis of next-generation kinase inhibitors.

In modern medicinal chemistry, the "escape from flatland" is a critical directive. The 1-cyanocyclobutyl moiety offers a rigid,

Reagent Profile & Strategic Value

| Property | Specification |

| Chemical Name | 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid |

| CAS Number | 2096330-05-9 |

| Formula | C₁₁H₁₁BFNO₂ |

| MW | 219.02 g/mol |

| Structural Class | Ortho-fluoro, meta-substituted arylboronic acid |

| Key Features | 2-Fluoro: Increases metabolic stability; locks conformation relative to biaryl axis.1-Cyanocyclobutyl: Rigid lipophilic spacer; nitrile group acts as H-bond acceptor or synthetic handle.[1] |

Medicinal Chemistry Rationale

-

Metabolic Blocking: The cyclobutyl ring acts as a bioisostere for tert-butyl or isopropyl groups but with reduced lipophilicity (LogP) and eliminated benzylic oxidation sites due to the quaternary carbon.

-

Conformational Control: The ortho-fluorine atom creates a dipole-dipole repulsion with nitrogen atoms in the kinase hinge-binding scaffold (e.g., the N1 of a pyrimidine), forcing the biaryl system into a twisted conformation often required for selectivity in Type I/II inhibitors.

Retrosynthetic Analysis & Pathway

The primary challenge in utilizing this reagent is the Suzuki-Miyaura cross-coupling. The ortho-fluoro substituent renders the C-B bond susceptible to base-promoted protodeboronation, while the bulky cyclobutyl group at the 3-position adds steric hindrance.

Figure 1: Strategic Disconnection (Visualized below via Graphviz)

Caption: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor scaffold via Pd-catalyzed coupling.

Detailed Experimental Protocol

Protocol A: Catalyst Screening (Micro-scale Optimization)

Objective: Identify conditions that maximize cross-coupling yield while minimizing protodeboronation (formation of 1-(2-fluorophenyl)cyclobutanecarbonitrile).

Materials:

-

Heteroaryl Halide (1.0 equiv, e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

-

Boronic Acid Reagent (1.5 equiv)[2]

-

Catalysts: Pd(dppf)Cl₂, Pd(dtbpf)Cl₂, XPhos Pd G3.

-

Bases: K₂CO₃ (2M aq), K₃PO₄ (solid), Cs₂CO₃.

-

Solvents: 1,4-Dioxane, THF, n-Butanol.

Workflow:

-

Prepare 0.1 M stock solutions of the heteroaryl halide in degassed solvent.

-

Dispense 50 µL (5 µmol) into a 96-well reaction block.

-

Add 1.5 equiv of Boronic Acid and 2.0 equiv of Base.

-

Add 5 mol% Pd catalyst.

-

Seal and heat to 90°C for 4 hours.

-

Analyze via LC-MS.

Recommended Starting Conditions (High Success Rate):

-

Catalyst: XPhos Pd G3 (Buchwald G3 Precatalyst)

-

Base: K₃PO₄ (0.5 M aqueous)

-

Solvent: THF

-

Temp: 60°C (Milder temp reduces deboronation)

Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)

Reaction Scheme:

Step-by-Step Procedure:

-

Setup: To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add:

-

Heteroaryl Chloride (1.0 equiv, 4.0 mmol)

-

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.3 equiv, 5.2 mmol, 1.14 g)

-

XPhos Pd G3 (0.02 equiv, 0.08 mmol, ~68 mg)

-

XPhos free ligand (0.01 equiv, optional, to sustain active species)

-

-

Solvent & Degassing:

-

Add THF (40 mL) and 0.5 M aqueous K₃PO₄ (16 mL, 2.0 equiv).

-

Critical Step: Sparge the biphasic mixture with Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

-

-

Reaction:

-

Heat the mixture to 60°C (internal temperature).

-

Monitor by HPLC/UPLC every 2 hours.

-

Note: If conversion stalls, add an additional 0.5 equiv of boronic acid (dissolved in minimal THF) rather than increasing temperature.

-

-

Work-up:

-

Cool to room temperature.[2] Dilute with EtOAc (100 mL) and water (50 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Scavenging: If Pd residues are high, treat the crude solution with SiliaMetS® Thiol resin (50 mg) for 30 mins before filtration.

-

-

Purification:

-

Flash Chromatography (SiO₂).[2]

-

Eluent: 0-60% EtOAc in Hexanes (The nitrile group increases polarity slightly).

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or steric bulk. | Switch to Sphos Pd G3 or RuPhos Pd G3 (better for sterically hindered substrates). |

| Protodeboronation (Ar'-H) | Base is too strong or Temp too high. | Switch base to K₃PO₄ or KF . Lower temp to 50°C. Use anhydrous conditions (Dioxane/Cs₂CO₃). |

| Homocoupling (Ar'-Ar') | Oxygen presence. | Rigorous degassing (freeze-pump-thaw). |

| Hydrolysis of Nitrile | High pH + High Temp. | Avoid hydroxide bases (NaOH/KOH). Keep pH < 10. |

Biological Context: JAK-STAT Signaling

Inhibitors containing the 1-cyanocyclobutyl motif often target the JAK-STAT pathway. The diagram below illustrates the signaling cascade where these inhibitors intervene.

Caption: JAK-STAT signaling pathway showing the intervention point of the synthesized kinase inhibitor.

References

-

Cyclobutane in Medicinal Chemistry: Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). Available at: [Link]

-

Kinase Inhibitor Synthesis Context: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of WDR5. National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: Strategic Preparation of Biaryls using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic Acid

This Application Note is designed for researchers and process chemists working with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) . This reagent presents a unique set of steric and electronic challenges due to the ortho-fluoro substitution and the bulky, rigid cyanocyclobutyl motif.

The following guide synthesizes mechanistic insights with practical, high-yield protocols for generating biaryl compounds.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a specialized building block often employed in the synthesis of androgen receptor antagonists and kinase inhibitors. Its structure combines a reactive boronic acid handle with two critical pharmacophores: a fluorine atom for metabolic stability and a 1-cyanocyclobutyl group for rigid conformational control.

Structural Analysis & Challenges

-

The Ortho-Fluoro Effect (Electronic): The fluorine atom at position 2 (ortho to boron) is highly electronegative. This withdraws electron density from the C-B bond, significantly increasing the rate of protodeboronation (hydrolytic cleavage of the boronic acid) under basic conditions. This is the primary failure mode in coupling reactions.

-

The Cyanocyclobutyl Motif (Steric/Chemical): The cyclobutyl ring at position 3 adds steric bulk, potentially hindering transmetalation if the coupling partner is also substituted. While the tertiary nitrile is relatively robust, it can undergo hydrolysis to the amide/acid under prolonged heating with strong hydroxide bases.

Critical Reaction Parameters

To successfully couple this reagent, the reaction system must be engineered to outcompete protodeboronation .

| Parameter | Recommendation | Rationale |

| Catalyst | Pd-SPhos or Pd-XPhos (Gen 3/4 Precatalysts) | These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, accelerate transmetalation, consuming the boronic acid before it decomposes. |

| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | Avoid strong hydroxides (NaOH, KOH). Phosphates provide sufficient basicity to activate the boron "ate" complex without rapidly hydrolyzing the nitrile or promoting deboronation. |

| Solvent | 1,4-Dioxane/Water (4:1) or THF/Water | A biphasic system is essential to dissolve the inorganic base. Dioxane is preferred for higher temperature stability (80–100°C). |

| Stoichiometry | Boronic Acid Excess (1.2–1.5 equiv) | Due to the propensity for protodeboronation, a slight excess of the boron reagent ensures full conversion of the aryl halide. |

Experimental Protocols

Protocol A: The "Gold Standard" Method (High Success Rate)

Recommended for valuable substrates or when the aryl halide is sterically hindered.

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.3 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₄ (0.5 M in H₂O, 3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 285 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF or Dioxane (4 mL) via syringe.

-

Activation: Add the aqueous K₃PO₄ solution (3.0 mmol, 6 mL of 0.5M solution) via syringe.

-

Reaction: Heat the mixture to 60°C (THF) or 80°C (Dioxane) with vigorous stirring.

-

Note: Vigorous stirring is critical to ensure phase transfer in this biphasic system.

-

-

Monitoring: Monitor by LC-MS at 1 hour and 4 hours. The reaction is typically complete within 2–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: The "Standard" Method (Cost-Effective)

Suitable for simple, unhindered aryl bromides/iodides.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

-

Solvent: DME/Water (3:1)

Procedure:

-

Combine Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv) in a vial.

-

Add DME (dimethoxyethane) and 2M Na₂CO₃.

-

Add Pd(dppf)Cl₂ catalyst last. Purge with Argon.

-

Heat to 90°C for 12–16 hours.

-

Caution: This method requires higher heat and longer times, increasing the risk of nitrile hydrolysis. Use only if Protocol A is unavailable.

Mechanistic Logic & Troubleshooting

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Caption: Kinetic competition between Transmetalation (Productive) and Protodeboronation (Destructive) facilitated by the ortho-fluoro substituent.

Troubleshooting Table

| Observation | Likely Cause | Corrective Action |

| Low Yield, Ar-H detected | Protodeboronation | Switch to Protocol A (Buchwald ligands). Lower temperature to 50°C. Add boronic acid in portions. |

| Start Material Remaining | Catalyst Deactivation | Ensure thorough degassing (O₂ kills Pd). Increase catalyst loading to 5-10 mol%. |

| Nitrile Hydrolysis | Base too strong/Hot | Switch base from Carbonate to Phosphate (K₃PO₄) . Reduce water ratio. |

| Homocoupling (Ar-Ar) | Oxidation | Strictly exclude air. Avoid long storage of the boronic acid in solution before heating. |

Stability & Storage

-

Solid State: The reagent is stable at room temperature but should be stored at 2–8°C under inert atmosphere for long-term preservation.

-

Solution: Unstable in basic solution. Do not premix the boronic acid with base and store; prepare the reaction mixture immediately prior to heating.

-

Derivatization: If the boronic acid proves too unstable, convert it to the Pinacol Ester (using Bis(pinacolato)diboron + Pd catalyst) or the Potassium Trifluoroborate salt (using KHF₂). These derivatives are significantly more resistant to protodeboronation.

References

-

Kinoxis Therapeutics Pty Ltd. (2019). Substituted bicyclic compounds as oxytocin receptor agonists. WO2019046906A1. (Demonstrates the utility of cyanocyclobutyl motifs in drug discovery). Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Mechanism and Stability. Journal of the American Chemical Society, 138(29), 9145–9157. (Foundational text on the mechanism of deboronation in fluoro/heteroaryl systems). Link

-

Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes XPhos/SPhos as the standard for hindered/unstable substrates). Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Alternative strategy for unstable boronic acids). Link

Application Note & Protocols: Developing Advanced Fluorescent Probes with 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Abstract

This guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes using 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid as a key recognition and modulating component. We delve into the unique chemical properties of this building block and explain the mechanistic rationale behind its use, focusing on the Photoinduced Electron Transfer (PET) phenomenon. Detailed, field-tested protocols are provided for the synthesis of a model probe via Suzuki-Miyaura cross-coupling, its full characterization, and its subsequent application in the quantitative detection of cis-diol-containing analytes. This document is intended for researchers, chemists, and drug development professionals seeking to create next-generation sensing tools with enhanced sensitivity and specificity.

The Rationale: Unpacking the Potential of the Building Block

The selection of a recognition moiety is paramount in the design of a successful fluorescent sensor. The compound 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is not a standard, off-the-shelf component; its unique combination of functional groups presents a compelling case for its use in creating high-performance probes.

Dissecting the Key Structural Features

The power of this molecule lies in the synergistic effects of its four key components:

-

The Boronic Acid Group (-B(OH)₂): This Lewis acidic moiety is the workhorse of the sensor, capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-cis-diols, such as saccharides, glycoproteins, and catecholamines[1][2]. This interaction is the basis for the probe's selectivity.

-

The Ortho-Fluorine Atom (-F): The presence of a highly electronegative fluorine atom ortho to the boronic acid group significantly lowers the pKₐ of the boronic acid[3]. This is a critical design feature, as it allows the probe to bind effectively with diols at or near physiological pH (7.4), a major challenge for many simpler phenylboronic acids which often require more alkaline conditions[4].

-

The Meta-Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent further enhances the Lewis acidity of the boron center[5][6]. This electronic "pull" strengthens the interaction with diols and plays a crucial role in modulating the electronic properties of the entire probe system, which is essential for the PET sensing mechanism.

-

The 1-Cyanocyclobutyl Group: This bulky, spirocyclic substituent provides steric hindrance around the boronic acid. While its primary role in this context is synthetic, it can also influence the probe's solubility and potentially prevent intermolecular aggregation or unwanted side reactions, contributing to a more stable and reliable sensor.

| Property | Description | Source |

| CAS Number | 957121-05-0 | |

| Molecular Formula | C₇H₅BFNO₂ | |

| Molecular Weight | 164.93 g/mol | |

| Physical Form | Solid | |

| Storage | Room temperature, sealed in dry, dark place |

The Sensing Mechanism: An "Off-On" Switch via Photoinduced Electron Transfer (PET)

The most elegant sensing mechanism for this class of probes is based on modulating Photoinduced Electron Transfer (PET)[7][8][9]. In a typical design, the boronic acid component (the "receptor") is electronically coupled to a fluorophore.

-

"Off" State (No Analyte): In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom of a nearby tertiary amine (integrated into the fluorophore) can be transferred to the excited-state fluorophore, quenching its fluorescence. This process is often inefficiently suppressed by the boronic acid itself. However, by designing a system where the boronic acid moiety is part of a PET system with an electron donor, a different mechanism can be employed. The trigonal planar (sp²) boronic acid is a relatively poor electron acceptor. In a well-designed probe, an electron donor (like a tertiary amine) is appended to the fluorophore. In the "off" state, upon excitation, the donor quenches the fluorophore's fluorescence via PET.

-

"On" State (Analyte Bound): When the probe binds to a cis-diol, the boron atom re-hybridizes from trigonal planar (sp²) to tetrahedral (sp³) to form a stable boronate ester[1][10]. This structural change dramatically increases the electron-accepting ability of the boron center. This enhanced Lewis acidity suppresses the PET process from the donor to the fluorophore. The PET pathway is effectively "blocked," causing a significant increase in fluorescence intensity[9][11]. The electron-withdrawing cyano and fluoro groups are critical as they make the boron center more electrophilic, facilitating this analyte-induced transition.

Figure 1: Proposed PET sensing mechanism for a probe built with the boronic acid.

Protocol: Synthesis of a Model Fluorescent Probe

This section details the synthesis of a model probe, Probe-NC1 , by coupling 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid with a commercially available fluorophore, 4-bromo-1,8-naphthalimide, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis for its reliability and tolerance of various functional groups[12][13][14].

Reaction Scheme

Figure 2: Suzuki-Miyaura coupling for the synthesis of model probe Probe-NC1.

Materials and Reagents

| Reagent | Supplier | CAS No. | Quantity | Purpose |

| 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid | Sigma-Aldrich | 957121-05-0 | 1.2 equiv. | Arylboronic acid partner |

| 4-Bromo-N-butyl-1,8-naphthalimide | TCI | 5690-33-5 | 1.0 equiv. | Aryl halide partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | Strem Chemicals | 95464-05-4 | 0.05 equiv. | Palladium catalyst |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | 3.0 equiv. | Base |

| 1,4-Dioxane (Anhydrous) | Acros Organics | 123-91-1 | 10 mL / mmol | Solvent |

| Deionized Water | In-house | 7732-18-5 | 2.5 mL / mmol | Solvent |

| Ethyl Acetate | VWR | 141-78-6 | As needed | Extraction |

| Brine | In-house | N/A | As needed | Washing |

| Anhydrous MgSO₄ | Sigma-Aldrich | 7487-88-9 | As needed | Drying agent |

| Silica Gel (230-400 mesh) | Sorbent Tech. | 7631-86-9 | As needed | Chromatography |

Step-by-Step Synthesis Protocol

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-N-butyl-1,8-naphthalimide (1.0 equiv.).

-

Reagent Addition: Add 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv.) and potassium carbonate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst[15].

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 10 mL dioxane, 2.5 mL water per mmol of the limiting reagent).

-

Degassing: Sparge the resulting suspension with argon for an additional 10 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv.). Immediately reseal and purge with argon for 2 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final product, Probe-NC1 , as a solid.

Characterization and Application

A newly synthesized probe is not useful until it is thoroughly characterized and its performance validated.

Probe Characterization

Confirm the identity and purity of Probe-NC1 using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the covalent structure and assess purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

UV-Vis and Fluorescence Spectroscopy: To determine the core photophysical properties.

| Parameter | Expected Result for Probe-NC1 | Rationale |

| Absorption Max (λₐₑₛ) | ~350-380 nm | Characteristic of the naphthalimide core. |

| Emission Max (λₑₘ) | ~450-500 nm | Characteristic of the naphthalimide core. |

| Quantum Yield (ΦF) - Free | Low (e.g., < 0.05) | Efficient PET quenching in the "Off" state. |

| Quantum Yield (ΦF) - Bound | High (e.g., > 0.50) | PET is blocked, restoring fluorescence. |

Application Protocol: Detection of D-Glucose

This protocol outlines the use of Probe-NC1 for the quantitative detection of D-Glucose, a biologically relevant cis-diol, in an aqueous buffer solution.

Figure 3: Experimental workflow for analyte titration using the synthesized probe.

Step-by-Step Measurement Protocol:

-

Stock Solutions: Prepare a 1 mM stock solution of Probe-NC1 in DMSO. Prepare a 1 M stock solution of D-Glucose in 100 mM phosphate buffer (pH 7.4).

-

Sample Preparation: In a series of 1.5 mL microcentrifuge tubes, add the appropriate volume of the D-Glucose stock to achieve final concentrations ranging from 0 mM to 100 mM in a final volume of 1 mL.

-

Probe Addition: To each tube, add 10 µL of the 1 mM Probe-NC1 stock solution (for a final concentration of 10 µM).

-

Final Volume: Add phosphate buffer (100 mM, pH 7.4) to bring the final volume of each sample to 1 mL. Ensure the final DMSO concentration is constant (1% v/v) across all samples to avoid solvent effects.

-

Incubation: Gently mix and incubate all samples at room temperature for 10 minutes to allow the binding equilibrium to be reached.

-

Measurement: Transfer each sample to a quartz cuvette. Using a fluorometer, excite the sample at its predetermined absorption maximum (λₐₑₛ) and record the emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) as a function of the D-Glucose concentration. The resulting hyperbolic curve can be fitted to determine the binding constant (Kₐ). The Limit of Detection (LOD) can be calculated based on the signal-to-noise ratio of the blank sample.

| [Glucose] (mM) | Fluorescence Intensity (a.u.) |

| 0 | 15.2 |

| 5 | 110.8 |

| 10 | 205.4 |

| 20 | 355.1 |

| 40 | 550.9 |

| 60 | 675.3 |

| 80 | 740.6 |

| 100 | 785.2 |

Conclusion

The 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid building block offers a sophisticated platform for developing the next generation of fluorescent probes. The strategic placement of fluoro and cyano groups enhances the core functionality of the boronic acid, enabling sensitive detection at physiological pH. By following the principles of PET modulation and employing robust synthetic strategies like the Suzuki-Miyaura coupling, researchers can construct powerful tools for the quantitative analysis of biologically crucial molecules. The protocols outlined herein provide a validated starting point for the synthesis and application of these advanced chemical sensors.

References

- A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025). MDPI.

- New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. (2020). PMC.

- Recent development of boronic acid-based fluorescent sensors. (2018). PMC.

- A Systematic Design and Synthesis of PET-based Fluorescent Probes for Monitoring pH During Mitophagy. (2023). PubMed.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.

- (3-Cyano-2-fluorophenyl)boronic acid | 957121-05-0. (n.d.). Sigma-Aldrich.

- Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction. (n.d.).

- Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing.

- Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. (2012).

- Molecular design and synthesis of fluorescence PET (photo-induced electron transfer) sensors for detection of water in organic solvents. (n.d.). RSC Publishing.

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. (2006). The Journal of Organic Chemistry.

- Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. (2009). Almac.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). MDPI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Investigating the Influence of Electronic Effects of Functional Groups on the Fluorescence Mechanism of Probes in Water Samples. (2021). The Journal of Physical Chemistry A.

- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. (2013).

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh.

- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Systematic Design and Synthesis of PET-based Fluorescent Probes for Monitoring pH During Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular design and synthesis of fluorescence PET (photo-induced electron transfer) sensors for detection of water in organic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. almacgroup.com [almacgroup.com]

- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

purification challenges of boronic acid derivatives

Technical Support Center: Purification of Boronic Acid Derivatives

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification, Stability, and Isolation of Organoboron Species

Introduction

Welcome to the technical support center. If you are working with boronic acids [R-B(OH)₂], you are likely encountering one of three persistent adversaries: amphiphilic adhesion (tailing on silica), protodeboronation (C-B bond cleavage), or boroxine equilibrium (dehydration).

Unlike standard organic intermediates, boronic acids possess an empty p-orbital on the boron atom, making them Lewis acids. This fundamental characteristic dictates their interaction with stationary phases and their stability profiles. The following guides are designed to troubleshoot these specific molecular behaviors using self-validating protocols.

Module 1: Chromatography Challenges

User Question: “I’m trying to purify an aryl boronic acid on silica gel, but the product streaks significantly, and I’m losing mass. How do I fix the peak shape?”

Dr. Thorne: The "streaking" is caused by the reversible coordination of the boron’s empty p-orbital with the hydroxyl groups (silanols) on the silica surface. You are essentially running a reaction on the column rather than a separation.

Troubleshooting Protocol: The "Blocked Surface" Strategy

To fix this, you must disrupt the Lewis acid-base interaction.

Option A: Mobile Phase Modifiers (The Quick Fix) Add a Lewis base or a competing acid to your mobile phase to block silanol sites.

-

Protocol: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH).

-